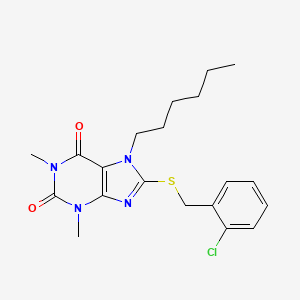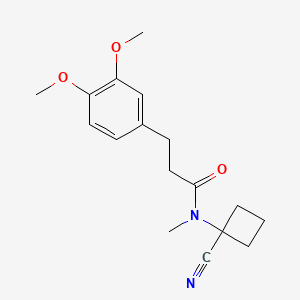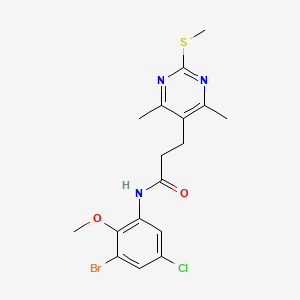![molecular formula C17H15N3O B2378272 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile CAS No. 1157387-72-8](/img/structure/B2378272.png)
4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile” is a chemical compound with the molecular formula C17H15N3O . It is related to a class of compounds known as tetrahydroquinolines .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H17N3O2.ClH/c18-17(19)12-3-1-11(2-4-12)10-22-14-6-7-15-13(9-14)5-8-16(21)20-15;/h1-4,6-7,9H,5,8,10H2,(H3,18,19)(H,20,21);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The molecular weight of this compound is 277.32 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the searched resources.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Development of Plant-Scale Manufacture : A key step in synthesizing a potassium-channel opener used for treating urinary urge incontinence involves an unsymmetrical Hantzsch reaction, which is critical in optimizing yield and controlling impurity levels (Hopes, Parker, & Patel, 2006).
Synthesis of Tetrahydroquinoline Derivatives : Efficient one-step synthesis of tetrahydroquinoline derivatives, demonstrating the versatility of this compound in creating various derivatives with potential biological activities (Kandeel, Farag, Shaaban, & Elnagdi, 1996).
Exploring Antitumor Agents : Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized, showing promising in vitro antitumor activity (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).
Synthesizing Alkaloids of Galipea officinalis : Demonstrating a new synthetic approach for 2-alkyl-tetrahydroquinolines, showing the compound's utility in creating complex natural products (Shahane, Louafi, Moreau, Hurvois, Renaud, Weghe, & Roisnel, 2008).
Synthesis of HIV-1 Reverse Transcriptase Inhibitors : This compound serves as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Xiu-lia, 2015).
Copper Electroplating in Semiconductor Fabrication : Its use as a model leveler for Cu electroplating in ultra-large-scale integration (ULSI) semiconductor fabrication, demonstrating its utility in high-tech manufacturing processes (Bozzini, Mele, & Tondo, 2010).
Mecanismo De Acción
Target of Action
The primary target of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile is Phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like adrenaline and can have a significant impact on the cardiovascular system .
Mode of Action
4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile acts as a potent inhibitor of PDE3A . By inhibiting PDE3A, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within the cell . This increase in cAMP levels can lead to a variety of effects, depending on the specific type of cell and the signaling pathways involved .
Biochemical Pathways
The increase in cAMP levels caused by 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile can affect several biochemical pathways. For example, in cardiac muscle cells, elevated cAMP levels can activate protein kinase A, which in turn phosphorylates and opens calcium channels in the sarcoplasmic reticulum, leading to increased calcium release, stronger heart muscle contractions, and improved blood flow .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may be well-absorbed in the body
Result of Action
The inhibition of PDE3A by 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile can lead to a variety of cellular effects. These include antimitogenic effects (inhibition of cell growth), antithrombotic effects (prevention of blood clot formation), vasodilatory effects (widening of blood vessels), and cardiotonic effects (increasing the force of heart contractions) .
Action Environment
The action of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile can be influenced by various environmental factors. For instance, its stability may be affected by light exposure Additionally, its efficacy and stability could potentially be influenced by factors such as temperature, pH, and the presence of other substances in the body
Propiedades
IUPAC Name |
4-[[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)amino]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-10-12-1-3-13(4-2-12)11-19-15-6-7-16-14(9-15)5-8-17(21)20-16/h1-4,6-7,9,19H,5,8,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMUUUIPMUBGIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NCC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2378192.png)

![Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2378194.png)
![N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B2378195.png)

![3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378198.png)

![N-(4-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2378200.png)
![1-(2-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2378203.png)
![(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2378207.png)


![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2378212.png)